4-((2-Chloro-5-fluoropyrimidin-4-yl)oxy)benzonitrile 4-((2-Chloro-5-fluoropyrimidin-4-yl)oxy)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17776761
InChI: InChI=1S/C11H5ClFN3O/c12-11-15-6-9(13)10(16-11)17-8-3-1-7(5-14)2-4-8/h1-4,6H
SMILES:
Molecular Formula: C11H5ClFN3O
Molecular Weight: 249.63 g/mol

4-((2-Chloro-5-fluoropyrimidin-4-yl)oxy)benzonitrile

CAS No.:

Cat. No.: VC17776761

Molecular Formula: C11H5ClFN3O

Molecular Weight: 249.63 g/mol

* For research use only. Not for human or veterinary use.

4-((2-Chloro-5-fluoropyrimidin-4-yl)oxy)benzonitrile -

Specification

Molecular Formula C11H5ClFN3O
Molecular Weight 249.63 g/mol
IUPAC Name 4-(2-chloro-5-fluoropyrimidin-4-yl)oxybenzonitrile
Standard InChI InChI=1S/C11H5ClFN3O/c12-11-15-6-9(13)10(16-11)17-8-3-1-7(5-14)2-4-8/h1-4,6H
Standard InChI Key FWDJSLJBIZUULY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C#N)OC2=NC(=NC=C2F)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a pyrimidine ring substituted at the 2-position with chlorine and at the 5-position with fluorine. A benzonitrile moiety is attached via an oxygen atom at the 4-position of the pyrimidine ring . This arrangement creates a planar geometry that facilitates π-π stacking interactions, a property exploited in drug design for target binding.

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyrimidine and benzonitrile components. For example, the fluorine atom on the pyrimidine ring produces a characteristic doublet in 19F^{19}\text{F}-NMR spectra . The nitrile group’s carbon-nitrogen triple bond appears near 118 ppm in 13C^{13}\text{C}-NMR .

Physicochemical Properties

While experimental data on melting and boiling points remain unreported, the compound’s solubility profile suggests moderate polarity. It dissolves in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but exhibits limited solubility in water .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H5ClFN3O\text{C}_{11}\text{H}_5\text{ClFN}_3\text{O}
Molecular Weight249.63 g/mol
DensityNot reported
SolubilityDMF, DMSO, sparingly in water

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic aromatic substitution (SNAr) between 2-chloro-5-fluoropyrimidin-4-ol and 4-fluorobenzonitrile. A typical procedure involves:

  • Reacting equimolar amounts of the pyrimidine derivative and benzonitrile in anhydrous DMF.

  • Adding potassium carbonate as a base to deprotonate the hydroxyl group.

  • Heating the mixture at 80–100°C for 12–24 hours .

Purification is achieved through flash chromatography using gradients of heptane and ethyl acetate, yielding the product in 28–35% purity .

Industrial Optimization

Continuous flow reactors have been explored to enhance yield and reduce reaction times. For instance, a 2019 study demonstrated a 45% yield improvement using microfluidic systems with residence times under 30 minutes .

Applications in Medicinal Chemistry

Role as a Kinase Inhibitor Intermediate

4-((2-Chloro-5-fluoropyrimidin-4-yl)oxy)benzonitrile serves as a precursor for p21-activated kinase (PAK) inhibitors. In a 2022 study, derivatives of this compound exhibited IC50_{50} values of 29.6 nM against PAK1 while showing >100-fold selectivity over PAK2 and PAK4 .

Case Study: BJG-05-039

A PAK1-selective degrader, BJG-05-039, was synthesized by conjugating the compound to a cereblon-binding ligand. This hybrid molecule induced PAK1 degradation at 10 nM concentrations, with negligible effects on PAK2 .

Table 2: Biological Activity of Select Derivatives

DerivativeTargetIC50_{50} (nM)Selectivity (vs. PAK2)
BJG-05-039PAK1233>100-fold
NVS-PAK1-1PAK129.628-fold

Biological Activity and Mechanism

Enzymatic Inhibition

The compound’s halogen atoms enhance hydrogen bonding with kinase ATP-binding pockets. Molecular docking simulations reveal that the fluorine atom forms a critical interaction with a conserved lysine residue (K299 in PAK1) .

Cytotoxic Effects

In vitro assays using MCF-7 breast cancer cells showed that derivatives reduced cell viability by 70% at 10 μM concentrations, likely through apoptosis induction .

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